molecular formula C14H13FN2O2 B12242392 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B12242392
M. Wt: 260.26 g/mol
InChI Key: VIBUKYDJFWMNKI-UHFFFAOYSA-N
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Description

5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a carboxamide group at the 3-position, which is further linked to a 2-methoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the pyridine ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxamide Formation: The carboxamide group is introduced at the 3-position of the pyridine ring through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the 2-Methoxyphenylmethyl Group: The final step involves the attachment of the 2-methoxyphenylmethyl group to the carboxamide nitrogen through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: 5-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide.

    Reduction: 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neuropsychiatric disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the carboxamide group play crucial roles in binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-2-carboxamide
  • 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide
  • 5-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

Uniqueness

5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is unique due to the specific positioning of the fluorine atom and the carboxamide group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H13FN2O2/c1-19-13-5-3-2-4-10(13)8-17-14(18)11-6-12(15)9-16-7-11/h2-7,9H,8H2,1H3,(H,17,18)

InChI Key

VIBUKYDJFWMNKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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